

## 5-Hydroxy Flunixin-d3: A Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | 5-Hydroxy Flunixin-d3 |           |
| Cat. No.:            | B026596               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information. **5- Hydroxy Flunixin-d3** is a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) flunixin, primarily used as an analytical standard. As such, direct toxicological studies on **5-Hydroxy Flunixin-d3** are not publicly available. The following profile is based on data for the parent compound, flunixin, and general toxicological principles of NSAIDs. The toxicological properties of the deuterated and non-deuterated forms of 5-Hydroxy Flunixin are presumed to be very similar.

#### **Executive Summary**

5-Hydroxy Flunixin is the principal metabolite of flunixin, a potent non-narcotic analgesic with anti-inflammatory and antipyretic properties.[1][2] The primary mechanism of action for flunixin and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.[3][4][5] Prostaglandins are key mediators of inflammation, pain, and fever.[3] While toxicological data for 5-Hydroxy Flunixin is scarce, the profile of the parent compound, flunixin, indicates potential for gastrointestinal and renal toxicity with repeated high doses. Acute toxicity data for flunixin shows moderate toxicity upon oral and inhalation exposure. In vitro and in vivo studies on flunixin have shown mixed results for mutagenicity, with no evidence of carcinogenicity.

# Mechanism of Action: Inhibition of Prostaglandin Synthesis



Flunixin, like other NSAIDs, exerts its therapeutic effects through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3]

- COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa, maintaining renal blood flow, and platelet aggregation.[3]
- COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3]

By inhibiting COX enzymes, flunixin reduces the production of prostaglandins, thereby mitigating inflammation, pain, and fever.[3]



Click to download full resolution via product page

Mechanism of NSAID action.

#### **Metabolic Pathway**

Flunixin is metabolized in the liver to 5-Hydroxy Flunixin. This hydroxylation reaction is primarily carried out by cytochrome P450 enzymes.[6]



Click to download full resolution via product page



Simplified metabolic pathway of flunixin.

### **Toxicological Data (Based on Flunixin)**

The following tables summarize the available quantitative toxicological data for the parent compound, flunixin.

**Table 1: Acute Toxicity of Flunixin** 

| Species | Route             | Value                                  | Reference |
|---------|-------------------|----------------------------------------|-----------|
| Rat     | Oral (LD50)       | 53 - 157 mg/kg<br>(meglumine salt)     | [7]       |
| Rat     | Inhalation (LC50) | < 0.52 mg/L (4 hr)<br>(meglumine salt) | [7]       |
| Mouse   | Oral (LD50)       | 176 - 249 mg/kg<br>(meglumine salt)    | [7]       |

Table 2: Repeated Dose Toxicity of Flunixin (No-

Observed-Effect Level - NOEL)

| Species | Duration | Route         | NOEL                                | Reference |
|---------|----------|---------------|-------------------------------------|-----------|
| Rat     | 13 weeks | Oral          | 3 mg/kg bw/day<br>(meglumine salt)  | [8]       |
| Rat     | 1 year   | Oral          | 1 mg/kg bw/day<br>(free acid)       | [8]       |
| Monkey  | 13 weeks | Oral          | 5 mg/kg bw/day<br>(free acid)       | [8]       |
| Monkey  | 4 weeks  | Intramuscular | 30 mg/kg bw/day<br>(meglumine salt) | [8]       |

### **Table 3: Genotoxicity and Carcinogenicity of Flunixin**



| Assay Type              | Result                  | Reference |
|-------------------------|-------------------------|-----------|
| Mutagenicity (in vitro) | Positive                |           |
| Mutagenicity (in vivo)  | Negative                | _         |
| Carcinogenicity (Rat)   | No carcinogenic effects | [7]       |
| Carcinogenicity (Mouse) | No carcinogenic effects | [7]       |

### **Experimental Protocols**

Detailed methodologies for key toxicological assays are outlined below.

#### In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12]

Principle: Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the solubilized crystals. [9]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Flunixin | C14H11F3N2O2 | CID 38081 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flunixin Meglumine Rat Guide [ratguide.com]
- 6. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses PMC [pmc.ncbi.nlm.nih.gov]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [5-Hydroxy Flunixin-d3: A Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026596#5-hydroxy-flunixin-d3-toxicological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com